Cas no 1825161-34-9 (4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid)
![4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid structure](https://ja.kuujia.com/scimg/cas/1825161-34-9x500.png)
4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-26956516
- 4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid
- 1825161-34-9
- 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid
- 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimet hylbutanamido]benzoic acid
- Benzoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]amino]-
-
- MDL: MFCD32702750
- インチ: 1S/C18H26N2O5/c1-17(2,3)13(20-16(24)25-18(4,5)6)14(21)19-12-9-7-11(8-10-12)15(22)23/h7-10,13H,1-6H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m1/s1
- InChIKey: NLYOJFCNQSFVEH-CYBMUJFWSA-N
- SMILES: O(C(N[C@H](C(NC1C=CC(C(=O)O)=CC=1)=O)C(C)(C)C)=O)C(C)(C)C
計算された属性
- 精确分子量: 350.18417193g/mol
- 同位素质量: 350.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 7
- 複雑さ: 497
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- 密度みつど: 1.182±0.06 g/cm3(Predicted)
- Boiling Point: 555.8±35.0 °C(Predicted)
- 酸度系数(pKa): 4.28±0.10(Predicted)
4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26956516-0.05g |
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid |
1825161-34-9 | 95% | 0.05g |
$101.0 | 2023-09-11 | |
Enamine | EN300-26956516-5.0g |
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid |
1825161-34-9 | 95% | 5g |
$1530.0 | 2023-05-31 | |
Enamine | EN300-26956516-0.1g |
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid |
1825161-34-9 | 95% | 0.1g |
$152.0 | 2023-09-11 | |
Enamine | EN300-26956516-0.25g |
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid |
1825161-34-9 | 95% | 0.25g |
$216.0 | 2023-09-11 | |
Enamine | EN300-26956516-5g |
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid |
1825161-34-9 | 95% | 5g |
$1530.0 | 2023-09-11 | |
1PlusChem | 1P0287H4-250mg |
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid |
1825161-34-9 | 95% | 250mg |
$320.00 | 2024-06-18 | |
1PlusChem | 1P0287H4-100mg |
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid |
1825161-34-9 | 95% | 100mg |
$243.00 | 2024-06-18 | |
1PlusChem | 1P0287H4-10g |
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid |
1825161-34-9 | 95% | 10g |
$2867.00 | 2024-06-18 | |
1PlusChem | 1P0287H4-500mg |
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid |
1825161-34-9 | 95% | 500mg |
$565.00 | 2024-06-18 | |
Aaron | AR0287PG-250mg |
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid |
1825161-34-9 | 95% | 250mg |
$322.00 | 2025-02-15 |
4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid 関連文献
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acidに関する追加情報
4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid (CAS No. 1825161-34-9)
4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid, also known by its CAS number 1825161-34-9, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and promising applications in drug development and material science.
The molecular structure of this compound is characterized by a benzoic acid moiety attached to an amide group, which is further connected to a branched amino acid derivative. The presence of the (S)-configuration at the second carbon of the butanoyl chain introduces stereochemistry, which is crucial for its biological activity and selectivity. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing how it can influence pharmacokinetics and efficacy.
One of the key areas of research involving this compound is its role in peptide synthesis and drug delivery systems. The amide linkage in its structure makes it an ideal candidate for constructing bioactive peptides and conjugates. Scientists have explored its ability to serve as a linker in peptide-based drugs, where it enhances stability and bioavailability. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that incorporating this compound into peptide conjugates significantly improved their half-life in vivo.
In addition to its role in peptide synthesis, this compound has shown potential in the development of novel materials with tailored properties. Its branched structure provides opportunities for creating polymers with enhanced mechanical strength and thermal stability. Researchers at the University of California have utilized this compound as a building block for synthesizing biodegradable polymers, which have applications in tissue engineering and drug delivery systems.
The synthesis of 4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid involves a multi-step process that combines principles from organic chemistry and biotechnology. The use of enzymatic catalysts has been particularly effective in achieving high yields and enantioselectivity during the synthesis. This approach not only reduces production costs but also aligns with the growing demand for sustainable chemical processes.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have revealed insights into its interaction with biological targets, such as enzymes and receptors. These findings are paving the way for the design of more effective drugs targeting specific diseases, including cancer and neurodegenerative disorders.
In conclusion, 4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid (CAS No. 1825161-34-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in advancing both scientific knowledge and practical innovations.
1825161-34-9 (4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid) Related Products
- 188686-98-8(methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate)
- 68894-07-5(68890-66-4 (Olamine))
- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)
- 1220030-20-5(2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)
- 1358090-07-9(2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
- 20469-65-2(1-Bromo-3,5-dimethoxybenzene)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 1443343-55-2(cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol)
- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)
- 1040641-76-6(N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide)




